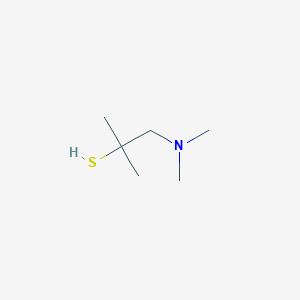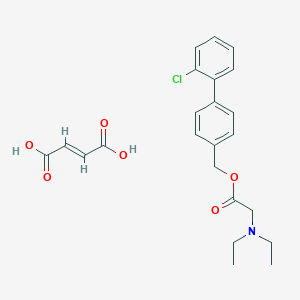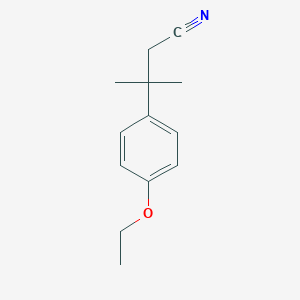
3-(4-Ethoxyphenyl)-3-methylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-401, is a chemical compound that belongs to the class of nitrile compounds. It is a colorless liquid with a molecular weight of 195.28 g/mol. The compound has been used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
Studies have shown that 3-(4-Ethoxyphenyl)-3-methylbutanenitrile can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α) in animal models of inflammation. The compound has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is a mediator of inflammation. In addition, 3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to have analgesic and antipyretic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in lab experiments is its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various diseases. However, one limitation of using 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is its toxicity. Studies have shown that the compound can induce liver and kidney damage in animal models at high doses. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases. Another direction is to investigate the molecular mechanisms underlying the therapeutic effects of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile. Understanding the mechanism of action of the compound can provide insights into its potential use in the treatment of various diseases. Finally, future studies can investigate the safety and toxicity of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in animal models and humans, which can inform the development of potential therapeutic agents based on this compound.
Conclusion
In conclusion, 3-(4-Ethoxyphenyl)-3-methylbutanenitrile is a chemical compound that has been studied for its potential therapeutic properties. The compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has potential use in the treatment of various diseases. The synthesis of the compound involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The exact mechanism of action of the compound is not fully understood, but it is believed to involve the modulation of certain enzymes and receptors in the body. Future studies can investigate the potential use of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile in the treatment of neurodegenerative diseases, the molecular mechanisms underlying its therapeutic effects, and its safety and toxicity in animal models and humans.
Métodos De Síntesis
The synthesis of 3-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxyphenylacetonitrile with 2-methylbutyraldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-3-methylbutanenitrile has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 3-(4-Ethoxyphenyl)-3-methylbutanenitrile can inhibit the aggregation of beta-amyloid and alpha-synuclein, which are proteins implicated in the pathogenesis of these diseases.
Propiedades
Número CAS |
102509-89-7 |
|---|---|
Nombre del producto |
3-(4-Ethoxyphenyl)-3-methylbutanenitrile |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(2,3)9-10-14/h5-8H,4,9H2,1-3H3 |
Clave InChI |
ZKPNIAPXJAPAMS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(C)(C)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



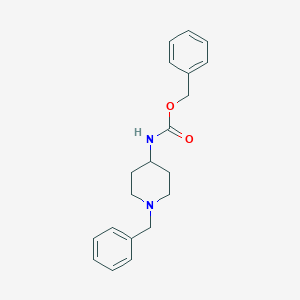
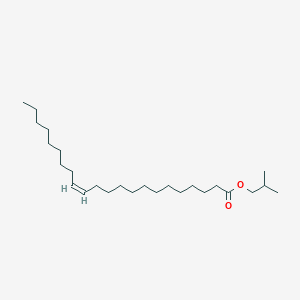
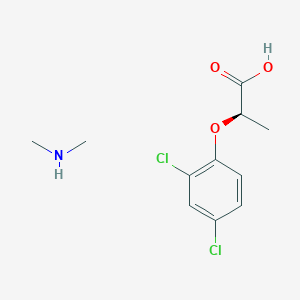
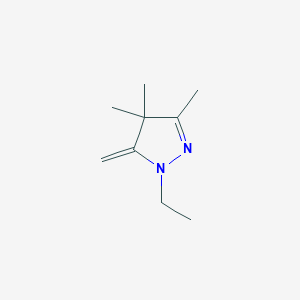

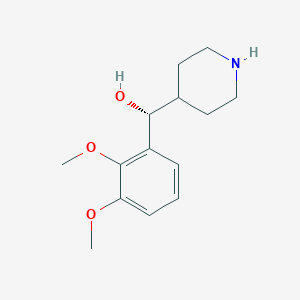
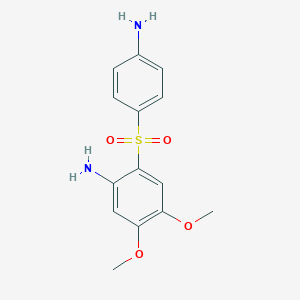
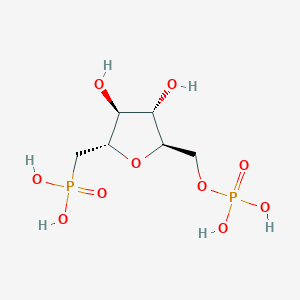
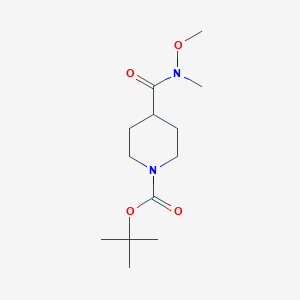
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)

